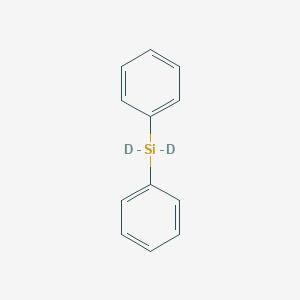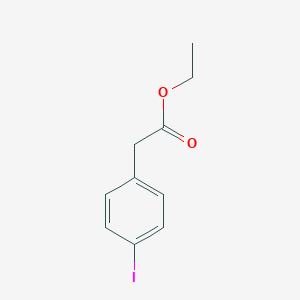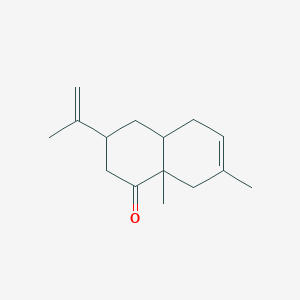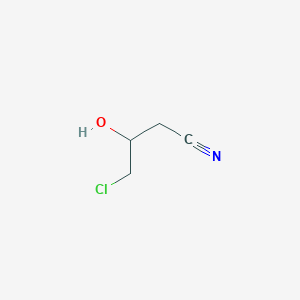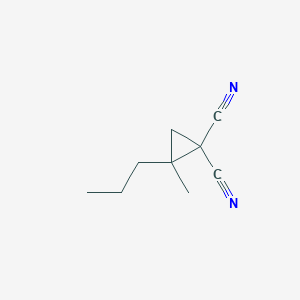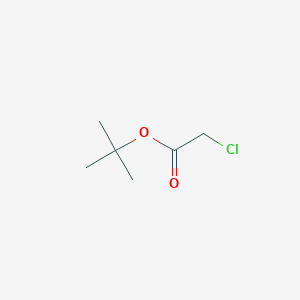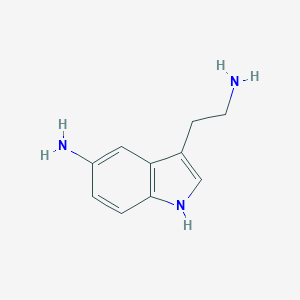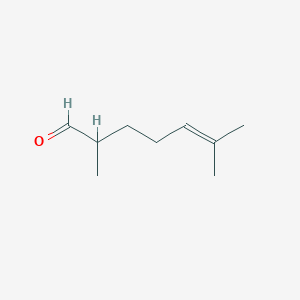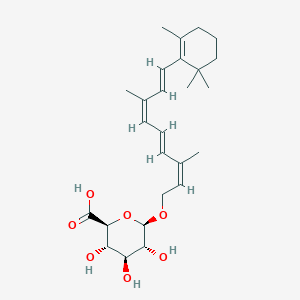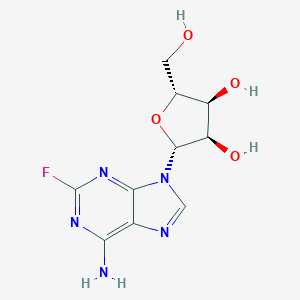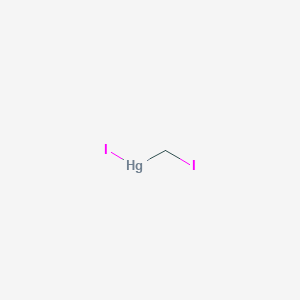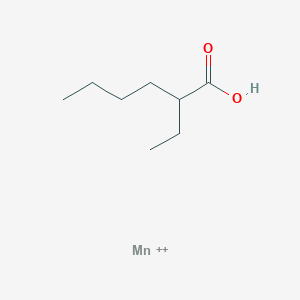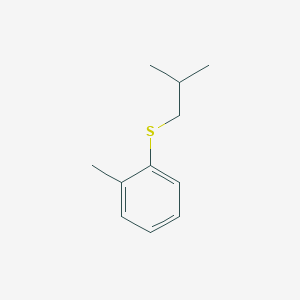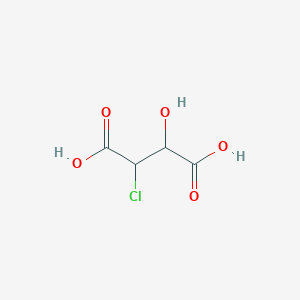
2-Chloro-3-hydroxybutanedioic acid
説明
2-Chloro-3-hydroxybutanedioic acid, also known as chlorogenic acid, is a naturally occurring compound found in various plants, including coffee, tea, and fruits such as apples and berries. It is a polyphenol compound that has been extensively studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
作用機序
The mechanism of action of 2-Chloro-3-hydroxybutanedioic acid is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the activity of enzymes involved in the production of inflammatory molecules, thereby reducing inflammation in the body.
生化学的および生理学的効果
2-Chloro-3-hydroxybutanedioic acid has been found to have a range of biochemical and physiological effects. It can reduce blood pressure, improve glucose metabolism, and reduce the risk of type 2 diabetes. It can also improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and may help prevent the development and progression of certain types of cancer.
実験室実験の利点と制限
2-Chloro-3-hydroxybutanedioic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, it has some limitations, including its low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also sensitive to light and heat, which can affect its stability and potency.
将来の方向性
There are several future directions for research on 2-Chloro-3-hydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Further research is needed to determine the optimal dosage and administration of 2-Chloro-3-hydroxybutanedioic acid for these conditions. Another area of interest is its potential as a food additive or supplement, as it has been found to have beneficial effects on health. Further research is needed to determine the safety and efficacy of using 2-Chloro-3-hydroxybutanedioic acid in this context. Finally, there is a need for further research to better understand the mechanism of action of 2-Chloro-3-hydroxybutanedioic acid and its effects on various biochemical and physiological processes in the body.
合成法
2-Chloro-3-hydroxybutanedioic acid can be synthesized from quinic acid, which is found in high concentrations in coffee beans. The synthesis process involves the hydrolysis of quinic acid using hydrochloric acid, followed by oxidation with potassium permanganate. The resulting product is then purified through a series of chemical reactions, including crystallization, filtration, and recrystallization, to obtain pure 2-Chloro-3-hydroxybutanedioic acid.
科学的研究の応用
2-Chloro-3-hydroxybutanedioic acid has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative damage to cells and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. It also has anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory conditions such as arthritis and asthma.
特性
IUPAC Name |
2-chloro-3-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFCSSBCCDMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995344 | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxybutanedioic acid | |
CAS RN |
7403-74-9 | |
| Record name | NSC400377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



